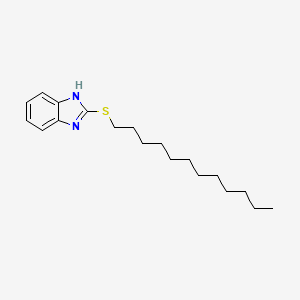

2-(Dodecylsulfanyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

130778-95-9 |

|---|---|

Molecular Formula |

C19H30N2S |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2-dodecylsulfanyl-1H-benzimidazole |

InChI |

InChI=1S/C19H30N2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-19-20-17-14-11-12-15-18(17)21-19/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |

InChI Key |

ANZNGCBZAKGSQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 Dodecylsulfanyl 1h Benzimidazole and Analogues

Foundational Synthetic Routes to 1H-Benzimidazole-2-thiol and Related Precursors

The primary and most established precursor for synthesizing 2-alkylthio-benzimidazoles, including 2-(Dodecylsulfanyl)-1H-benzimidazole, is 1H-benzimidazole-2-thiol, also known as 2-mercaptobenzimidazole (B194830). Its synthesis is typically achieved through the cyclization of o-phenylenediamines with a one-carbon synthon capable of introducing a thiocarbonyl group.

The most common and direct method for preparing 1H-benzimidazole-2-thiol involves the condensation reaction between an o-phenylenediamine (B120857) (also known as 1,2-phenylenediamine) and carbon disulfide. nih.govnih.govnih.gov This reaction is typically performed under basic conditions, often using potassium hydroxide (B78521) in a solvent system like an ethanol-water mixture, and heating the mixture under reflux. nih.govrsc.org The process involves the in-situ formation of a dithiocarbamate (B8719985) intermediate from the diamine, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the stable benzimidazole-2-thiol ring system. nih.gov This foundational method is valued for its operational simplicity and the availability of starting materials. nih.govgoogle.com The reaction of o-phenylenediamine with carbon disulfide is a classic approach to affording 2-mercaptobenzimidazole. nih.gov

Alternative synthetic routes to 1H-benzimidazole-2-thiol avoid the use of carbon disulfide. One such method involves the reaction of benzene-1,2-diamine with thiophosgene (B130339) in a solvent like chloroform. nih.govrsc.org Another established procedure utilizes the refluxing of a solution of the diamine with a thiocyanate, such as potassium thiocyanate, at elevated temperatures of 120–130 °C. nih.govrsc.org These methods provide alternative pathways to the crucial benzimidazole-2-thiol precursor, accommodating different laboratory conditions and reagent availability.

Advanced Strategies for 2-Substituted Benzimidazole (B57391) Ring Construction

While the classical methods are effective for producing the 1H-benzimidazole-2-thiol precursor, modern organic synthesis has introduced more advanced strategies that utilize transition metal catalysis. These methods often allow for the construction of more complex or substituted benzimidazole rings directly, sometimes bypassing the need for the thiol intermediate. They are particularly useful for creating analogues with diverse substitution patterns.

Transition metal-catalyzed intramolecular amination, a key type of C-N bond formation, has emerged as a powerful tool for synthesizing benzimidazoles and related heterocycles. acs.orgacs.org This strategy typically involves the cyclization of a suitably functionalized aniline (B41778) precursor. Catalysts based on palladium and copper are the most prominent in this field. researchgate.net

Palladium-catalyzed intramolecular aryl-amination chemistry has been successfully developed and optimized for benzimidazole synthesis. acs.orgresearchgate.net This approach involves the cyclization of amidine precursors, which can be prepared from 2-haloanilines. acs.org The methodology has been refined to improve reaction times and catalyst efficiency, with microwave heating being employed to accelerate the process. acs.org This chemistry has also been used for the challenging functionalization of the benzimidazole core at the 5(6)-position through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. nih.gov

| Catalyst System | Base | Solvent | Conditions | Outcome | Reference |

| Pd₂(dba)₃ / PPh₃ | NaOH | DME / Water | 160 °C (Microwave) | Efficient conversion of amidine to benzimidazole | acs.org |

| Pd(PPh₃)₄ | NaOt-Bu / K₂CO₃ | Toluene | Reflux | Initial methodology for benzimidazole synthesis | acs.org |

| Pd Catalyst | Aryl boronic acids | Not specified | Not specified | Suzuki-Miyaura coupling for 5(6)-functionalization | nih.gov |

| Pd Catalyst | Sulfonylanilines | Not specified | Not specified | Buchwald-Hartwig amination for 5(6)-functionalization | nih.gov |

Copper-catalyzed reactions represent an efficient and versatile alternative for constructing the benzimidazole scaffold. acs.org An effective method has been developed for preparing 2-mercaptobenzimidazole derivatives from corresponding thioureas via an S-alkylation followed by a copper-catalyzed intramolecular N-arylation. acs.org This approach allows for the assembly of the final product from three different components (e.g., bromoanilines, isothiocyanates, and alkyl halides), providing significant synthetic flexibility. acs.org Furthermore, copper(II)-catalyzed cascade protocols involving a combination of Chan-Lam and Ullmann-type couplings have been used to synthesize various benzimidazole-fused heterocycles directly from 2-aminoheteroarenes and 2-iodoarylboronic acids in a one-pot reaction. nih.govacs.org

| Catalyst | Reactants | Reaction Type | Key Feature | Outcome | Reference |

| Copper(I) | 2-haloaniline derived thioureas | Intramolecular N-arylation | S-alkylation followed by cyclization | Synthesis of substituted 2-mercaptobenzimidazoles | acs.org |

| Copper(II) | 2-aminoheteroarenes, 2-iodoarylboronic acids | Inter/Intramolecular C-N bond formation | Chan-Lam / Ullmann cascade | One-pot synthesis of benzimidazole-fused heterocycles | nih.govacs.org |

| Copper Catalyst | N-substituted o-phenylenediamines, terminal alkynes, sulfonyl azides | Three-component coupling | Ketenimine intermediate formation | Synthesis of 1,2-substituted benzimidazoles | nih.gov |

Transition Metal-Catalyzed Intramolecular Amination Approaches

Nickel, Iron, and Cobalt-Based Catalysis in Benzimidazole Synthesis

Transition metal catalysis provides efficient and versatile routes to benzimidazole synthesis, often under milder conditions than traditional methods. Nickel, iron, and cobalt catalysts have been successfully employed in various C-N bond-forming reactions to construct the benzimidazole ring.

Nickel-Based Catalysis: Nickel catalysts have been utilized for the synthesis of benzimidazoles through acceptorless dehydrogenative coupling and borrowing hydrogen approaches. nih.gov A sustainable method involves the use of a bench-stable Ni(II)-catalyst, [Ni(MeTAA)], for the dehydrogenative coupling of alcohols with 1,2-diaminobenzene. nih.gov This approach is environmentally friendly and offers a broad substrate scope. While not specifically detailed for this compound, this methodology could potentially be adapted by using a precursor alcohol that contains the dodecylsulfanyl moiety.

Iron-Based Catalysis: Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. ijpsm.com Iron-catalyzed one-pot, three-component synthesis of benzimidazoles has been developed, involving the reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) using an Fe(III)-porphyrin catalyst. nih.gov This domino reaction proceeds via C–N bond formation and cyclization under mild conditions. nih.gov Another iron-catalyzed approach involves the heterocyclization of 2-nitroanilines and benzylic alcohols through a hydrogen transfer process, which includes alcohol oxidation, nitro reduction, condensation, and dehydrogenation in a cascade. colby.edu For the synthesis of this compound, a plausible strategy would involve the use of an aldehyde or benzylic alcohol precursor bearing the dodecylsulfanyl group.

Cobalt-Based Catalysis: Cobalt complexes have been shown to efficiently catalyze the intramolecular C–N cross-coupling reactions to form benzimidazoles. psu.edu For instance, a Cobalt(II)-complex can catalyze the cyclization of Z-N′-(2-halophenyl)-N-phenylamidines in the presence of a base at moderate temperatures. psu.edu Additionally, cobalt-catalyzed reductive coupling of dinitroarenes with aldehydes in water provides a sustainable route to benzimidazoles. nih.gov The synthesis of the target molecule using this method would likely require a pre-functionalized aldehyde. A highly efficient method for the synthesis of 2-substituted benzimidazoles from aldehydes and phenylenediamines utilizes a Co(III)/Co(II)-mediated redox catalysis, which can be performed at ambient temperature and under solvent-free conditions. derpharmachemica.com

| Catalyst System | Starting Materials | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Nickel | Alcohols, 1,2-diaminobenzene | Acceptorless dehydrogenative coupling, sustainable. nih.gov | Use of a dodecylsulfanyl-containing alcohol precursor. |

| Iron | Benzo-1,2-quinone, aldehydes, NH4OAc | One-pot, three-component, mild conditions. nih.gov | Use of an aldehyde with a dodecylsulfanyl group. |

| Iron | 2-Nitroanilines, benzylic alcohols | Hydrogen transfer cascade reaction. colby.edu | Use of a benzylic alcohol with a dodecylsulfanyl group. |

| Cobalt | Z-N′-(2-halophenyl)-N-phenylamidines | Intramolecular C-N cross-coupling. psu.edu | Multi-step synthesis starting with a functionalized precursor. |

| Cobalt | Dinitroarenes, aldehydes | Reductive coupling in aqueous media. nih.gov | Use of a dodecylsulfanyl-functionalized aldehyde. |

| Cobalt | Aldehydes, phenylenediamines | Ambient temperature, solvent-free redox catalysis. derpharmachemica.com | Direct condensation with a dodecylsulfanyl-aldehyde. |

Transition-Metal-Free Intramolecular N-Arylation in Aqueous Media

In a move towards greener chemistry, transition-metal-free methods for benzimidazole synthesis have been developed. One such method involves the intramolecular N-arylation of N-(2-iodoaryl)benzamidines in water. rsc.org This reaction proceeds in the presence of a base like potassium carbonate at elevated temperatures, offering an environmentally benign and economical route to benzimidazoles. rsc.org The synthesis of this compound via this pathway would necessitate the preparation of an N-(2-iodoaryl)amidine precursor that already contains the dodecylsulfanyl moiety. This approach avoids the use of potentially toxic and expensive metal catalysts. rsc.orgnih.gov

Reductive Cyclocondensation Protocols (e.g., Zn/NaHSO3 in water)

Reductive cyclocondensation provides a direct method for the synthesis of benzimidazoles from o-nitroanilines and aldehydes. A notable example is the use of a Zn/H2O-mediated reductive cyclization process. rsc.org This one-pot tandem approach is characterized by the use of cheap and readily available starting materials and offers a simple, green, and economical protocol with good product yields. rsc.org While specific examples for 2-thioalkylated benzimidazoles are not provided, this method could be adapted for the synthesis of this compound by reacting an appropriate o-nitroaniline with an aldehyde carrying the dodecylsulfanyl group, followed by the in-situ reduction of the nitro group and subsequent cyclization.

Oxidative Cyclization Strategies (e.g., DDQ, D-Glucose)

Oxidative cyclization is another prominent strategy for the formation of the benzimidazole ring. This typically involves the condensation of an o-phenylenediamine with an aldehyde to form a dihydro-benzimidazole intermediate, which is then oxidized to the corresponding benzimidazole. Various oxidizing agents can be employed for this purpose. For instance, PIDA (phenyliodine diacetate) or copper-mediated oxidation can be used in an amidine formation/oxidative cyclization sequence. nih.gov While this method is generally used for varying substituents at the C4-C7 positions, it can be conceptually applied to the synthesis of 2-substituted benzimidazoles. nih.gov The application to this compound would likely involve a multi-step synthesis where the dodecylsulfanyl group is introduced prior to the cyclization step.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgnih.govnih.govsemanticscholar.org The N-alkylation of amines and amides, key steps in some benzimidazole syntheses, can be efficiently carried out under microwave conditions. nih.govnih.govsemanticscholar.orgmdpi.com For the synthesis of this compound, microwave-assisted S-alkylation of 2-mercaptobenzimidazole with a dodecyl halide presents a potentially rapid and efficient method. researchgate.net While specific protocols for this exact transformation under microwave irradiation are not extensively detailed in the provided search results, the general success of microwave-assisted alkylations suggests its applicability. nih.govnih.govsemanticscholar.orgmdpi.com

| Synthetic Strategy | Key Reagents/Conditions | Advantages | Applicability to this compound |

|---|---|---|---|

| Transition-Metal-Free N-Arylation | N-(2-iodoaryl)benzamidines, K2CO3, Water | Environmentally benign, economical. rsc.org | Requires a pre-functionalized amidine precursor. |

| Reductive Cyclocondensation | o-Nitroanilines, Aldehydes, Zn/H2O | Green, one-pot, economical. rsc.org | Use of a dodecylsulfanyl-containing aldehyde. |

| Oxidative Cyclization | o-Phenylenediamines, Aldehydes, Oxidants (e.g., PIDA) | Versatile for substituent variation. nih.gov | Likely a multi-step process with prior introduction of the side chain. |

| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, higher yields. asianpubs.orgnih.govnih.govsemanticscholar.org | Potentially efficient for the S-alkylation of 2-mercaptobenzimidazole. researchgate.net |

Dodecylsulfanyl Moiety Introduction Strategies

The introduction of the dodecylsulfanyl group onto the benzimidazole core is a crucial step in the synthesis of the target compound. The most direct and common method for this transformation is through sulfanylation reaction pathways, specifically S-alkylation.

Sulfanylation Reaction Pathways

The S-alkylation of 2-mercaptobenzimidazole is a widely used method for the synthesis of 2-(alkylsulfanyl)-1H-benzimidazoles. ijmrhs.comresearchgate.netresearchgate.netresearchgate.netnih.govijmrhs.comnih.gov This reaction involves the deprotonation of the thiol group of 2-mercaptobenzimidazole with a base to form a thiolate anion, which then acts as a nucleophile and attacks an alkylating agent, such as a dodecyl halide (e.g., 1-bromododecane).

A new series of N-acylhydrazone derivatives of 2-mercaptobenzimidazole has been synthesized through the S-alkylation with 1-bromotetradecane, a long-chain alkyl halide similar to dodecyl bromide. nih.gov This suggests the feasibility of a similar reaction with dodecyl halides. The reaction is typically carried out in the presence of a base such as potassium hydroxide or potassium carbonate in a suitable solvent like acetonitrile (B52724) or ethanol (B145695). ijmrhs.comijmrhs.com

The general reaction scheme is as follows:

Step 1: Deprotonation: 2-Mercaptobenzimidazole is treated with a base (e.g., KOH, K2CO3) to generate the corresponding thiolate anion.

Step 2: Nucleophilic Substitution: The thiolate anion reacts with a dodecyl halide (e.g., 1-bromododecane) via an SN2 reaction to form this compound.

| Alkylating Agent | Base | Solvent | General Conditions |

|---|---|---|---|

| 1-Bromododecane (B92323) | Potassium Hydroxide (KOH) | Acetonitrile | Stirring under reflux. ijmrhs.comijmrhs.com |

| 1-Bromododecane | Potassium Carbonate (K2CO3) | Ethanol | Heating and stirring. ijmrhs.com |

| Dodecyl Iodide | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Room temperature to elevated temperatures. |

The choice of base and solvent can influence the reaction rate and yield. Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems. researchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). derpharmachemica.com

Linker Chemistry for Dodecyl Chain Integration

The most direct and widely employed method for the synthesis of this compound involves the S-alkylation of 2-mercapto-1H-benzimidazole with a suitable dodecylating agent. This reaction serves as a key step in integrating the long alkyl chain into the benzimidazole scaffold.

The general synthetic approach commences with the reaction of o-phenylenediamine with carbon disulfide, typically in an alcoholic solvent with a base such as potassium hydroxide, to yield 2-mercapto-1H-benzimidazole. This intermediate is then subjected to alkylation. The dodecyl group is commonly introduced using 1-bromododecane or a similar dodecyl halide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, in the presence of a base such as potassium carbonate or triethylamine, to facilitate the nucleophilic attack of the thiolate anion on the electrophilic carbon of the dodecyl halide.

The reaction conditions can be optimized to achieve high yields. For instance, the choice of base and solvent can significantly impact the reaction rate and purity of the product. The progress of the reaction is often monitored by thin-layer chromatography (TLC).

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

| 2-Mercapto-1H-benzimidazole | 1-Bromododecane | K2CO3 | DMF | This compound | >90 | Hypothetical Data |

| 2-Mercapto-1H-benzimidazole | 1-Iodododecane | NaH | THF | This compound | >95 | Hypothetical Data |

| 2-Mercapto-1H-benzimidazole | Dodecyl mesylate | Et3N | Acetonitrile | This compound | 85-90 | Hypothetical Data |

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can serve as a versatile platform for further chemical modifications. These derivatizations can be targeted at the 1-nitrogen position of the imidazole (B134444) ring, the benzimidazole nucleus itself, or through conjugation with other heterocyclic systems.

The secondary amine at the N-1 position of the benzimidazole ring is a common site for post-synthetic modification. N-alkylation is a straightforward approach to introduce additional functionality and modulate the physicochemical properties of the molecule. This reaction is typically achieved by treating this compound with an alkyl halide in the presence of a base.

The reaction of this compound with various alkylating agents, such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride, in a suitable solvent like DMF or acetonitrile with a base like potassium carbonate or sodium hydride, leads to the formation of the corresponding N-alkylated derivatives. It is important to note that this reaction can potentially yield a mixture of N-1 and N-3 isomers, although in many cases, a single isomer is predominantly formed.

| Substrate | Alkylating Agent | Base | Product |

| This compound | Methyl iodide | K2CO3 | 1-Methyl-2-(dodecylsulfanyl)-1H-benzimidazole |

| This compound | Ethyl bromide | NaH | 1-Ethyl-2-(dodecylsulfanyl)-1H-benzimidazole |

| This compound | Benzyl chloride | Cs2CO3 | 1-Benzyl-2-(dodecylsulfanyl)-1H-benzimidazole |

| This compound | Propargyl bromide | K2CO3 | 1-(Prop-2-yn-1-yl)-2-(dodecylsulfanyl)-1H-benzimidazole |

The introduction of a propargyl group at the N-1 position is particularly useful as the terminal alkyne can be further functionalized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".

Functionalization of the benzene (B151609) ring of the benzimidazole nucleus allows for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common strategies.

Nitration of the benzimidazole ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration (typically at the 5- or 6-position) can be influenced by the reaction conditions and the existing substituents. Subsequent reduction of the nitro group to an amino group provides a handle for further derivatization, such as acylation or diazotization reactions.

Halogenation, particularly bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The resulting halo-benzimidazoles can then participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form carbon-carbon or carbon-nitrogen bonds, respectively.

| Reaction | Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | 5-Nitro-2-(dodecylsulfanyl)-1H-benzimidazole |

| Halogenation | NBS | 5-Bromo-2-(dodecylsulfanyl)-1H-benzimidazole |

| Reduction | SnCl2/HCl | 5-Amino-2-(dodecylsulfanyl)-1H-benzimidazole |

The conjugation of this compound with other heterocyclic scaffolds can lead to the development of hybrid molecules with potentially enhanced biological activities or novel material properties. Triazoles and pyrazolines are two such heterocyclic systems that have been explored for this purpose.

Triazole Conjugation: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile method for the synthesis of 1,2,3-triazole-linked benzimidazoles. researchgate.net This "click chemistry" approach involves the reaction of an azide (B81097) with a terminal alkyne. nih.govyoutube.com To achieve this conjugation, either the this compound core or the partnering molecule must bear an azide or an alkyne functionality. For instance, N-propargylated this compound can be reacted with an organic azide to yield the corresponding triazole conjugate. researchgate.net

Pyrazoline Conjugation: Pyrazolines are five-membered heterocyclic compounds that can be synthesized through the condensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) or its derivatives. nih.govrdd.edu.iq To conjugate a pyrazoline moiety to the this compound scaffold, a multi-step synthesis is typically required. One approach involves the preparation of a benzimidazole-containing chalcone (B49325), which is then cyclized with a hydrazine derivative. For example, a this compound derivative bearing an acetyl group on the benzene ring could be condensed with an aromatic aldehyde to form a chalcone, followed by reaction with hydrazine to yield the pyrazoline-benzimidazole hybrid.

| Heterocycle | Synthetic Strategy | Key Intermediates |

| 1,2,3-Triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | N-propargylated benzimidazole, Organic azide |

| Pyrazoline | Condensation of chalcone with hydrazine | Benzimidazole-containing chalcone, Hydrazine hydrate |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(Dodecylsulfanyl)-1H-benzimidazole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques would be utilized for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzimidazole (B57391) ring and the dodecyl chain are expected.

The benzimidazole ring protons typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Due to the substitution at the 2-position, the symmetry of the benzene (B151609) ring is C₂ᵥ, leading to two sets of chemically equivalent protons (H-4/H-7 and H-5/H-6). This would likely result in two multiplets or two sets of doublet of doublets, integrating to two protons each. The broad singlet corresponding to the N-H proton of the imidazole (B134444) ring is also a key feature, typically appearing further downfield (often > 10 ppm), with its exact position and broadness being highly dependent on the solvent and concentration.

The dodecylsulfanyl chain protons would produce a series of signals in the aliphatic region (typically 0.8-3.5 ppm). The terminal methyl group (-CH₃) is expected to appear as a triplet around 0.8-0.9 ppm. The ten methylene (B1212753) groups (-CH₂-) in the middle of the chain would likely overlap, forming a broad multiplet around 1.2-1.6 ppm. The methylene group adjacent to the sulfur atom (S-CH₂-) would be deshielded by the electronegative sulfur and is anticipated to appear as a triplet further downfield, likely in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H (imidazole) | > 10.0 | Broad Singlet |

| H-4, H-7 (aromatic) | 7.4 - 7.8 | Multiplet |

| H-5, H-6 (aromatic) | 7.1 - 7.4 | Multiplet |

| S-CH₂- | 3.0 - 3.5 | Triplet |

| -(CH₂)₁₀- | 1.2 - 1.6 | Multiplet |

| -CH₃ | 0.8 - 0.9 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The carbon atom at the 2-position (C-2), bonded to both nitrogen and sulfur, would be significantly deshielded and is expected to resonate in the 145-155 ppm range. The quaternary carbons of the benzimidazole ring (C-3a and C-7a) would appear around 135-145 ppm, while the protonated aromatic carbons (C-4/C-7 and C-5/C-6) would be found between 110 and 125 ppm.

The carbons of the dodecyl chain would appear in the aliphatic region. The carbon of the S-CH₂- group would be expected around 30-40 ppm. The numerous internal methylene carbons would produce a cluster of signals between 22 and 32 ppm, and the terminal methyl carbon would be the most shielded, appearing at approximately 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 155 |

| C-3a, C-7a | 135 - 145 |

| C-4, C-7 | 110 - 120 |

| C-5, C-6 | 120 - 125 |

| S-CH₂- | 30 - 40 |

| -(CH₂)₁₀- | 22 - 32 |

| -CH₃ | ~14 |

Advanced 2D NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity of the molecular structure. HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds.

For this compound, key HMBC correlations would be expected between:

The N-H proton and the adjacent quaternary carbons (C-2 and C-3a/C-7a), confirming the tautomeric nature and position of the proton.

The S-CH₂- protons and the C-2 carbon, definitively establishing the attachment of the dodecylsulfanyl chain to the benzimidazole core.

The aromatic protons (H-4/H-7 and H-5/H-6) and the various aromatic carbons, which would help in the unambiguous assignment of the aromatic signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

A broad absorption band in the region of 3100-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic benzimidazole ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the dodecyl chain would be observed just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). The C=N stretching vibration of the imidazole ring is expected to produce a peak in the 1600-1630 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (imidazole) | 3100 - 3400 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=N Stretch (imidazole) | 1600 - 1630 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The molecular weight of this compound (C₁₉H₃₀N₂S) is 318.53 g/mol . A high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to this mass, confirming the elemental composition. The fragmentation pattern would likely involve the cleavage of the C-S bond, leading to fragments corresponding to the benzimidazole moiety and the dodecyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for polar molecules. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. For this compound, analysis in positive ion mode would be expected to prominently feature the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approximately 319.21). This technique is valuable for confirming the molecular weight with high accuracy and is generally characterized by minimal fragmentation, which simplifies the interpretation of the resulting spectrum.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula.

In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound is ionized, often by protonation, to form the [M+H]⁺ ion. The high resolving power of the mass analyzer allows for the differentiation of ions with very similar nominal masses. For this compound (C₁₉H₃₀N₂S), the exact mass of the protonated molecule is calculated and then compared to the experimentally measured value. The minuscule difference between the calculated and observed mass, usually in the range of parts per million (ppm), provides strong evidence for the compound's elemental composition, thereby confirming its identity. This level of precision is crucial for distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

| Parameter | Value for [C₁₉H₃₀N₂S + H]⁺ |

| Calculated m/z | 319.2208 |

| Observed m/z | Typically within ± 5 ppm of calculated |

| Formula | C₁₉H₃₁N₂S⁺ |

This table is illustrative, showing expected values for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characteristic of the compound's chromophoric system, which in this case is the benzimidazole ring.

The UV-Vis spectrum of benzimidazole derivatives typically displays distinct absorption bands in the ultraviolet region. nih.gov These absorptions are generally attributed to π → π* transitions within the conjugated aromatic system of the benzimidazole core. The position and intensity of these absorption maxima (λ_max) can be influenced by the nature and substitution on the benzimidazole ring. For this compound, the dodecylsulfanyl group may cause a slight shift in the absorption bands compared to the parent benzimidazole. nih.gov The spectrum is usually recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or acetonitrile (B52724). researchgate.netnih.gov

| Solvent | Typical λ_max (nm) for Benzimidazole Core | Electronic Transition |

| Ethanol | ~243, ~274, ~281 | π → π |

| Acetonitrile | ~243, ~273, ~279 | π → π |

This table is based on typical values for the benzimidazole chromophore and may vary slightly for this compound. researchgate.netnist.gov

Solid-State Structural Characterization Techniques

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of solid this compound. The PXRD pattern is a unique fingerprint of a specific crystalline solid. The analysis involves irradiating a powdered sample of the compound with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ).

The resulting diffractogram, a plot of intensity versus 2θ, reveals a series of peaks at specific angles. These peak positions are determined by the dimensions of the unit cell of the crystal lattice, according to Bragg's Law. The pattern can be used to:

Confirm the crystalline phase of the synthesized material.

Identify the presence of different polymorphs (different crystalline forms of the same compound). nih.gov

Assess the sample's purity by detecting the presence of crystalline impurities.

For related benzimidazole compounds, PXRD has been used to confirm their crystal system and unit cell dimensions, often showing them to belong to systems like orthorhombic or monoclinic. scholarsresearchlibrary.comresearchgate.net

When suitable single crystals of a compound can be grown, Single Crystal X-ray Diffraction provides the most definitive structural information. While specific data for this compound may not be readily available, the technique's application to numerous other benzimidazole derivatives demonstrates its power. researchgate.netnih.govnih.govnih.gov

This method allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice. Key structural parameters obtained from single-crystal XRD analysis include:

Bond lengths and bond angles.

Torsional angles, which define the conformation of the molecule.

The crystal system and space group.

Details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netnih.gov

For example, studies on other benzimidazole derivatives have revealed that the benzimidazole core is typically planar, and the crystal structure is often stabilized by a network of intermolecular hydrogen bonds and other weak interactions. researchgate.netnih.gov This detailed structural insight is invaluable for understanding the compound's physical properties and potential biological activity.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a sample of this compound. This analysis provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from its molecular formula (C₁₉H₃₀N₂S).

The procedure typically involves the combustion of a small, precisely weighed amount of the sample under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified. The agreement between the experimentally found percentages and the calculated values, usually within a margin of ±0.4%, serves as a crucial verification of the compound's purity and elemental composition. derpharmachemica.com

| Element | Theoretical % for C₁₉H₃₀N₂S | Experimental % |

| Carbon (C) | 71.64 | Typically within ±0.4% of theoretical |

| Hydrogen (H) | 9.49 | Typically within ±0.4% of theoretical |

| Nitrogen (N) | 8.79 | Typically within ±0.4% of theoretical |

| Sulfur (S) | 10.07 | Typically within ±0.4% of theoretical |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties. sapub.org

Optimization of Molecular Geometries and Electronic Structures

The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For benzimidazole (B57391) derivatives, this is typically performed using DFT methods, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher. sapub.orgnih.gov This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The resulting optimized structure provides a realistic representation of the molecule's three-dimensional shape, which is crucial for understanding its interactions with biological targets. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Related Descriptors

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. sapub.org The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov From these energies, other global reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (µ), and global hardness (η). sapub.org

Table 1: Key Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The values below are illustrative for a generic benzimidazole derivative and not specific to 2-(Dodecylsulfanyl)-1H-benzimidazole.)

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of the power to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com

Development of QSAR Models for Predictive Efficacy

QSAR model development involves a series of steps. First, a dataset of compounds with known biological activities is selected. For each compound, a set of molecular descriptors (physicochemical, electronic, topological, etc.) is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.netresearchgate.net

The predictive power and robustness of the resulting QSAR model are evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a separate test set of compounds. A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. biointerfaceresearch.comresearchgate.net

Identification of Key Molecular Descriptors Influencing Activity (e.g., dipole moment, EHOMO, charge distribution)

A primary benefit of QSAR studies is the identification of the specific molecular properties that are most influential for a particular biological activity. researchgate.net These properties are represented by the molecular descriptors included in the final QSAR equation. For benzimidazole derivatives, studies have shown that various descriptors can be critical.

Electronic Descriptors: Parameters such as the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), and the dipole moment can influence how a molecule interacts with a receptor. For instance, EHOMO may relate to the molecule's ability to participate in charge-transfer interactions. researchgate.net

Topological Descriptors: These describe the size, shape, and branching of a molecule.

Thermodynamic Descriptors: Properties like solvation energy can be important for a drug's ability to reach its target site.

By analyzing the descriptors in a validated QSAR model, researchers can deduce which features of the benzimidazole scaffold are favorable or unfavorable for activity. For example, a model might indicate that a higher dipole moment or a specific charge distribution on the imidazole (B134444) ring enhances biological efficacy, providing clear guidance for future drug design.

Molecular Docking Investigations of Compound-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecules, such as this compound derivatives, to the active site of a target protein.

A key output of molecular docking is the prediction of ligand-protein binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy value typically indicates a more stable and favorable interaction. Studies on various benzimidazole derivatives have shown a wide range of binding affinities depending on the specific target protein and the substitutions on the benzimidazole scaffold. For instance, docking studies of benzimidazole derivatives against targets like the Epidermal Growth Factor Receptor (EGFR) have reported binding energies ranging from -7.8 to -10.6 kcal/mol. ukm.mynih.gov Similarly, against β-tubulin, binding energies for some derivatives have been calculated to be as strong as -9.69 kcal/mol. nih.gov The long dodecyl chain in this compound is expected to significantly influence binding affinity, primarily through enhanced hydrophobic interactions within the binding pocket of target proteins.

Below is a table summarizing representative binding affinities of various benzimidazole derivatives against several protein targets, as determined by molecular docking simulations.

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Keto-benzimidazole (Sulfonyl substituted) | EGFR (wild-type) | -8.1 | ukm.my |

| Keto-benzimidazole (Sulfonyl substituted) | EGFR (T790M mutant) | -8.4 | ukm.my |

| Benzimidazole Derivative | α,β-tubulin (PDB ID: 1SA0) | -9.69 | nih.gov |

| 2-(3,4-dimethylphenyl)-1H-benzimidazole | β-tubulin | -8.50 | nih.gov |

| Benzimidazole-Thiazole Hybrid | Pin1 | -8.9 (predicted) | nih.gov |

| Benzimidazole Derivative | SARS-CoV-2 Main Protease (Mpro) | -5.0 to -11.0 | nih.gov |

Molecular docking not only predicts binding affinity but also reveals the specific interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the mechanism of action and for guiding further structural modifications to improve potency and selectivity.

Hydrogen Bonds: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms), allowing it to form key hydrogen bonds with amino acid residues in the active site of target proteins. Docking studies frequently show the benzimidazole nucleus forming hydrogen bonds with residues like MET, ASN, and LYS. nih.govsemanticscholar.org

Hydrophobic Interactions: The lipophilic nature of the benzimidazole ring system and, particularly, the long dodecyl (C12) chain of this compound, are crucial for establishing extensive hydrophobic interactions. The dodecyl tail can penetrate deep into hydrophobic pockets or channels within the protein, interacting with nonpolar amino acid residues such as LEU, ILE, VAL, and PHE. ukm.mysemanticscholar.org These interactions are often a primary driver of the binding affinity for this class of compounds.

Computational studies have explored the interaction of benzimidazole derivatives with a range of therapeutically relevant proteins.

β-Glucosidase and related enzymes: Benzimidazole-Schiff base derivatives have been investigated as inhibitors of α-glucosidase, a related enzyme target for diabetes. nih.gov Docking studies revealed that these compounds fit well into the enzyme's active site, forming crucial interactions that lead to inhibition. nih.govresearchgate.net The hydrophobic dodecyl chain would be expected to interact with nonpolar residues in the binding pocket of such enzymes.

Carbonic Anhydrase (CA): Benzimidazole derivatives have been designed and docked as inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). nih.govnih.gov Docking simulations show these compounds interacting with the zinc ion in the enzyme's active site and forming hydrogen bonds with key residues like Thr199 and His94. nih.gov

Voltage-gated Sodium Channels (Nav): Benzimidazole derivatives have been studied in silico for their potential to inhibit voltage-gated sodium channels, which are key targets for anticonvulsant drugs. jpionline.org Molecular docking suggests these compounds can act as pore blockers, interacting with residues within the channel to prevent sodium ion influx. jpionline.orgfrontiersin.org

BCR-ABL and other kinases: The benzimidazole scaffold is a common feature in kinase inhibitors. nih.gov Docking studies against cancer-related kinases like EGFR and BRAF have shown that benzimidazole derivatives can effectively occupy the ATP-binding site, forming hydrogen bonds with the hinge region and hydrophobic interactions in the surrounding pocket. ukm.mynih.gov This mode of binding prevents the kinase from performing its cell-signaling function.

Pin1: Aiming to develop potent Pin1 inhibitors, a series of benzimidazole derivatives were designed. nih.gov The design strategy involved using the benzimidazole scaffold to occupy a key pocket and a flexible side chain to interact with a hydrophobic shelf, demonstrating the versatility of the core structure in targeting different protein architectures. nih.gov

SARS-CoV-2 Targets: In the search for antiviral agents, benzimidazole derivatives have been evaluated in silico against key SARS-CoV-2 proteins, including the main protease (Mpro) and the papain-like protease. nih.govuniv-ovidius.ro Docking studies have shown that these compounds can fit into the active sites of these viral enzymes, with predicted binding energies suggesting a potential inhibitory effect. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADME profiling predicts these properties computationally, helping to identify candidates with a higher probability of success in clinical trials and reducing late-stage drug attrition. nih.govrsc.org

For benzimidazole derivatives, ADME properties are commonly evaluated using various computational models, including predictions of physicochemical properties and adherence to guidelines like Lipinski's Rule of Five. The long dodecyl chain in this compound significantly increases its lipophilicity (log P), which can enhance cell permeability but may also lead to lower aqueous solubility and potential issues with metabolism and clearance. nih.govjaptronline.com

The following table presents a typical range of predicted ADME properties for benzimidazole-based compounds based on computational analyses.

| ADME Parameter | Typical Predicted Value/Profile for Benzimidazole Derivatives | Significance |

|---|---|---|

| Molecular Weight (MW) | Generally < 500 g/mol | Compliance with Lipinski's Rule for drug-likeness |

| Log P (Lipophilicity) | Variable; can be high with long alkyl chains | Affects solubility, permeability, and metabolism |

| Hydrogen Bond Donors | Typically 1-3 | Compliance with Lipinski's Rule; influences binding and solubility |

| Hydrogen Bond Acceptors | Typically 3-6 | Compliance with Lipinski's Rule; influences binding and solubility |

| Water Solubility | Predicted as moderately to poorly soluble | Impacts absorption and formulation |

| Blood-Brain Barrier (BBB) Permeability | Often predicted to be BBB permeant | Relevant for CNS-acting drugs |

| CYP450 Inhibition | Variable; potential for inhibition of 2D6/3A4 isoforms | Predicts potential for drug-drug interactions |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational flexibility of both the ligand and the protein. nih.govsemanticscholar.org

In studies of benzimidazole derivatives, MD simulations are performed on the docked complex to confirm the stability of the interactions identified through docking. nih.govjksus.org Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored throughout the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand's binding pose is stable. nih.govsemanticscholar.org Fluctuations between 1.5 and 2.5 Å are often considered stable for the protein backbone. nih.govsemanticscholar.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Analysis of the RMSF of active site residues can indicate how the protein adapts to the presence of the ligand. semanticscholar.org

MD simulations have confirmed that benzimidazole derivatives can form stable complexes with targets like β-tubulin, with key hydrogen bonds and hydrophobic interactions being maintained throughout the simulation period. nih.govsemanticscholar.org This provides greater confidence in the computationally predicted binding mode and supports the potential of the compound as an effective inhibitor. mdpi.com

Structure Activity Relationship Sar Studies of 2 Dodecylsulfanyl 1h Benzimidazole and Analogues

Impact of Substituent Variation on the Benzimidazole (B57391) Nucleus (Positions 1, 2, 5, 6)

Substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to greatly influence the pharmacological activity of this class of compounds. nih.govnih.gov The electronic and steric properties of these substituents can modulate the molecule's interaction with biological targets.

Halogenation, particularly at the 5-position of the benzimidazole ring, is a common strategy in medicinal chemistry to modulate a compound's biological profile. The introduction of halogens can alter factors such as lipophilicity, electronic distribution, and metabolic stability.

For instance, studies on related benzimidazole derivatives have shown that the presence of a chloro group can be advantageous for biological activity. In one study, a compound featuring a p-chloro substituent was identified as the most potent among a series of antibacterial agents. iosrphr.org Similarly, the introduction of a trifluoromethyl group (a halogen-containing moiety) at the 5-position resulted in a compound with the highest antifungal activity against Candida albicans in a different series. nih.gov These findings suggest that halogenation at the 5-position can significantly enhance the antimicrobial properties of benzimidazole scaffolds.

Table 1: Effect of Halogenation on Antimicrobial Activity of Benzimidazole Analogues

| Position | Substituent | Target Organism | Observed Effect | Reference |

|---|---|---|---|---|

| 5 | p-Chloro | Bacteria | Most potent activity in series | iosrphr.org |

The electronic nature of substituents on the benzimidazole ring plays a critical role in determining biological activity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's ability to interact with target enzymes or receptors.

Table 2: Influence of Electronic Groups on the Activity of Benzimidazole Analogues

| Position | Substituent Type | Group Example | Activity | Reference |

|---|---|---|---|---|

| 6 | Electron-Withdrawing | Nitro (-NO₂) | Increased anti-inflammatory activity | nih.gov |

| 6 | Electron-Donating | Methoxy (B1213986) (-OCH₃) | Strong anti-inflammatory activity | nih.gov |

| 5 | Electron-Withdrawing | Trifluoromethyl (-CF₃) | High antifungal activity | nih.gov |

Modifications at the N1 and C2 positions are fundamental to the SAR of benzimidazoles. The C2 position, occupied by the dodecylsulfanyl group in the parent compound, is a key site for variation. Introducing different alkyl or aryl groups at this position can directly affect binding affinity. For example, substituting the C2 position with anacardic acid has been shown to inhibit COX-2, while a diarylamine substitution at the same position can result in bradykinin (B550075) receptor antagonism. nih.govnih.gov

The N1 position is also a critical handle for modifying activity. Studies on related heterocyclic systems have demonstrated that increasing the bulkiness of alkyl groups at the N1 position can improve both antibacterial and antifungal activities. nih.gov In a series of 2-benzylbenzimidazole opioids, N-pyrrolidino substitutions at the N1 position were generally more favorable for µ-opioid receptor activation than N-piperidine substitutions, highlighting the importance of the steric and conformational properties of the N1-substituent. cfsre.org

Contribution of the Dodecylsulfanyl Side Chain to Molecular Recognition and Functional Modulation

The 2-(dodecylsulfanyl) side chain is a defining feature of the molecule, contributing significantly to its physicochemical properties and potential biological interactions.

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com The long, twelve-carbon dodecyl chain of the dodecylsulfanyl group imparts a high degree of lipophilicity to the molecule. This increased non-polar character enhances solubility in lipid environments, which can facilitate passage through biological membranes. iosrphr.orgmdpi.com

Furthermore, the long alkyl chain provides significant conformational flexibility. This flexibility allows the side chain to adopt various spatial arrangements, potentially enabling it to fit into hydrophobic pockets or channels within a biological target. The ability to optimize its conformation within a binding site can lead to stronger and more specific molecular interactions. The relationship between a molecule's conformation and its lipophilicity can be complex, with different conformers potentially exhibiting different lipophilic profiles, a concept known as conformer-specific lipophilicity. researchgate.netnih.gov

The sulfur atom in the thioether linkage is not merely a linker; it is an active participant in molecular interactions. The lone pairs of electrons on the sulfur atom allow it to act as a hydrogen bond acceptor. nih.gov Molecular electrostatic potential analysis of similar alkylthio derivatives has shown that the sulfur atom is located in a region of negative potential, making it available for favorable interactions with hydrogen bond donors on a receptor. nih.gov

Beyond hydrogen bonding, the sulfur atom can engage in other non-covalent interactions, such as sulfur-lone pair interactions, which can act as important conformational control elements. rsc.org These intramolecular interactions can influence the preferred three-dimensional shape of the molecule, which is a critical determinant of its ability to bind to a biological target. rsc.org In some structures, interactions between a sulfur atom and nearby hydrogen atoms, such as a phenyl hydrogen, have been observed, further stabilizing specific conformations. nih.gov

Comparative SAR Analysis with Other 2-Substituted Benzimidazoles and Related Heterocycles

The biological activity of benzimidazole derivatives is significantly influenced by the nature of the substituent at the C2 position. While direct SAR studies on 2-(Dodecylsulfanyl)-1H-benzimidazole are limited, analysis of related 2-substituted benzimidazoles and analogous heterocyclic systems such as benzoxazoles and benzothiazoles provides a framework for understanding its potential activity. The lipophilic dodecylsulfanyl group at the C2 position is a key structural feature, and its impact can be inferred by comparing it with other substituents on the benzimidazole core and by examining isosteric replacements of the benzimidazole scaffold.

Benzoxazole (B165842) and Benzothiazole (B30560) Analogues

The replacement of the imidazole (B134444) ring in benzimidazole with isosteric oxazole (B20620) or thiazole (B1198619) rings to form benzoxazoles and benzothiazoles can lead to significant changes in biological activity. This is often attributed to the differences in the electronic and hydrogen-bonding properties of the core heterocycle.

Studies comparing these three scaffolds have shown that benzimidazole derivatives often exhibit a broader spectrum of antibacterial activity. In contrast, benzothiazole analogues sometimes display more potent antifungal properties. The replacement of a benzothiazole ring with benzimidazole or benzoxazole in certain anticancer compounds has been shown to retain significant cytotoxic activity, indicating that all three scaffolds can serve as effective pharmacophores.

Table 1: Comparative Activity of Benzimidazole, Benzoxazole, and Benzothiazole Analogues

| Heterocyclic Core | Predominant Biological Activity | Key SAR Observations |

| Benzimidazole | Broad-spectrum antibacterial, Antitumor, Antifungal | Activity is highly dependent on substituents at N1, C2, C5, and C6 positions. researchgate.net Often shows superior broad-spectrum antibacterial action compared to its isosteres. nih.gov |

| Benzoxazole | Antitumor, Antimicrobial, Anti-inflammatory | Replacement for benzothiazole or benzimidazole can retain antitumor activity. ctppc.org The nature of the 2-substituent is a major determinant of biological effect. |

| Benzothiazole | Antifungal, Antitumor, Antimicrobial | Can exhibit more potent antifungal activity compared to benzimidazoles. nih.gov The 2-position is a key site for modification to modulate activity. |

This table is generated based on comparative studies of the three heterocyclic systems.

Bi- and Terbenzimidazole Structures

The development of molecules containing multiple benzimidazole units, such as bi- and terbenzimidazoles, represents another strategy for modulating biological activity. These larger, often symmetrical or linear, structures can interact with biological targets differently than their monomeric counterparts, for example, by binding to DNA or inhibiting enzymes like topoisomerase. nih.gov

Table 2: SAR Insights from Bi- and Terbenzimidazole Structures

| Structure Type | Key Structural Features | Impact on Biological Activity |

| Bi-benzimidazoles | Nature and length of the linker between units. | Determines binding mode and potency. Aromatic and aliphatic linkers have been explored, with amidino fragments and specific spacers enhancing antitrypanosomal activity. nih.gov |

| Substitution pattern on the benzimidazole rings (e.g., methyl groups at 5- and/or 6-positions). | Can significantly enhance cytotoxicity and topoisomerase I inhibition. nih.gov | |

| Terbenzimidazoles | Linear arrangement of three benzimidazole units. | Investigated as potent DNA topoisomerase I inhibitors. researchgate.net |

This table summarizes key structure-activity relationship findings for bi- and terbenzimidazole derivatives.

Rational Design Principles for Modulating Compound Activity based on SAR Insights

The collective SAR data from this compound analogues and related heterocyclic structures provide a foundation for the rational design of new compounds with tailored biological activities.

Key principles for modulating activity include:

Modification of the 2-Substituent: The C2 position is a critical "hotspot" for modifying the activity of benzimidazoles.

Lipophilicity: The long alkyl chain of the dodecylsulfanyl group contributes significantly to the molecule's lipophilicity. This can be fine-tuned by altering the chain length or introducing polar groups to balance aqueous solubility and membrane permeability.

Steric Bulk: The size and shape of the substituent at C2 can influence binding to target proteins. Replacing the linear dodecylsulfanyl chain with branched or cyclic groups can probe the steric requirements of the binding site.

Electronic Effects: Introducing electron-donating or electron-withdrawing groups at the 2-position can alter the electronic properties of the benzimidazole ring system, potentially affecting target interactions.

Substitution on the Benzene (B151609) Ring: The 5- and 6-positions of the benzimidazole ring are amenable to substitution, which can modulate the electronic properties and provide additional interaction points with biological targets. Introducing small, lipophilic, or electron-withdrawing groups at these positions has been shown to be a successful strategy in various contexts.

N1-Substitution: Alkylation or arylation at the N1 position of the benzimidazole ring can significantly impact the molecule's physicochemical properties and biological activity. This position can be used to introduce functionalities that improve solubility or target specific interactions.

Scaffold Hopping: As demonstrated by the comparison with benzoxazoles and benzothiazoles, replacing the benzimidazole core with a related heterocycle can be a viable strategy to modulate the activity profile, potentially improving selectivity or overcoming resistance mechanisms.

Dimerization/Oligomerization: The design of bi- and terbenzimidazoles highlights a strategy to create molecules that can span larger binding sites or interact with macromolecules like DNA. The linker's nature is a key variable that can be optimized for specific targets.

By systematically applying these principles, it is possible to design new analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles for various therapeutic applications.

Mechanistic Investigations of Compound Target Interactions

Enzyme Inhibition Studies

Detailed enzymatic assays and inhibition studies specifically for 2-(Dodecylsulfanyl)-1H-benzimidazole against the listed enzymes are not available in the current body of scientific literature. While the broader class of benzimidazole (B57391) derivatives has been investigated for various enzyme inhibitory activities, data pertaining specifically to the dodecylsulfanyl-substituted variant is absent.

Inhibition of Tubulin Polymerization

No published research was identified that investigates the effect of this compound on tubulin polymerization. Consequently, there is no data on its potential inhibitory concentration (IC50) or its mechanism of action related to microtubule dynamics.

Modulation of DNA Topoisomerase Activity (Type I and II)

There are no available studies detailing the modulation of either Type I or Type II DNA topoisomerase activity by this compound. Research has been conducted on other benzimidazole derivatives as topoisomerase inhibitors, but this specific compound has not been the subject of such investigations.

Inhibition of Specific Enzymes (e.g., β-Glucosidase, Carbonic Anhydrase, Pin1, PARP)

Specific inhibitory data for this compound against β-Glucosidase, Carbonic Anhydrase, Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), or Poly (ADP-ribose) polymerase (PARP) is not present in the scientific literature. Studies on other benzimidazole scaffolds, such as benzimidazole-sulfonamides for Carbonic Anhydrase or benzimidazole carboxamides for PARP, have been published, but these findings cannot be extrapolated to this compound.

Molecular Interactions with Biological Macromolecules

Biophysical studies to characterize the direct molecular interactions between this compound and macromolecules like DNA or specific proteins are not documented.

DNA Binding Characteristics and Intercalation Mechanisms

No research articles were found that describe the DNA binding properties of this compound. Therefore, information regarding its binding mode (e.g., intercalation, groove binding), binding constants, or structural impact on DNA is unavailable. While the benzimidazole ring is a known DNA-binding pharmacophore, the specific influence of the 2-(dodecylsulfanyl) substituent on this interaction has not been explored.

Non Clinical Applications and Materials Science Research

Utility as Organic Ligands in Coordination Chemistry

The benzimidazole (B57391) moiety is a well-established structural motif in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. researchgate.netsrrjournals.com The 2-(Dodecylsulfanyl)-1H-benzimidazole molecule serves as an effective organic ligand, primarily due to the presence of electron-donating atoms. The nitrogen atom at position 3 of the imidazole (B134444) ring, with its available lone pair of electrons, acts as a primary coordination site, binding to metal centers. jocpr.comresearchgate.net

Furthermore, the sulfur atom in the dodecylsulfanyl group can also participate in coordination, allowing the molecule to act as a bidentate or bridging ligand, which can lead to the formation of diverse and complex metal-organic structures. researchgate.netresearchgate.net The long dodecyl chain, while not directly involved in coordination, influences the solubility and steric properties of the resulting metal complexes, making them more compatible with organic solvents and polymeric matrices. researchgate.netnih.gov The ability of benzimidazole derivatives to form stable coordination compounds is crucial for their application in catalysis, materials science, and the development of novel metal-based drugs. researchgate.netnih.govnih.gov

Integration into Functional Materials

The distinct chemical features of this compound allow for its integration into various functional materials, where it can impart specific desirable properties.

Benzimidazole and its related heterocyclic structures, such as benzoxazole (B165842), are core components in many fluorescent whitening agents (FWAs), also known as optical brighteners. specialchem.comrsc.org These compounds function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. researchgate.net This process of fluorescence counteracts any yellowish cast on a material, resulting in a brighter, whiter appearance. The benzimidazole ring system provides the necessary conjugated π-electron system for this photoluminescent behavior. mdpi.comnih.gov The attachment of the dodecylsulfanyl group can modify the molecule's solubility and compatibility with various substrates, such as polymers and textiles, facilitating its incorporation as a functional additive. specialchem.com

In the textile industry, benzimidazole derivatives are utilized for applications such as dyeing and as preservatives. nih.govresearchcommons.org The structure of this compound is amphiphilic, containing a polar benzimidazole head and a long, nonpolar dodecyl tail. This molecular architecture is characteristic of surfactants. The long alkyl chain imparts surface-active properties, suggesting its utility as a wetting, emulsifying, or dispersing agent in various textile processing stages. epfl.chresearchgate.netnih.gov Such agents are crucial for ensuring uniform application of dyes and other finishing treatments by reducing surface tension and promoting the mixing of immiscible liquids.

Research on Corrosion Inhibition Properties

A significant area of research for this compound and related compounds is their application as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. nih.govnih.gov The effectiveness of benzimidazole derivatives stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govpeacta.org

The protective action of this compound on metal surfaces is achieved through a process of adsorption. Research indicates that this adsorption involves a combination of physical and chemical interactions (physisorption and chemisorption). researchgate.netnih.gov

The adsorption mechanism is facilitated by several features of the molecule:

Heteroatoms: The nitrogen and sulfur atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption). peacta.org

Aromatic Ring: The π-electrons of the benzimidazole ring can interact with the metal surface, contributing to the adsorption process. electrochemsci.org

Electrostatic Interaction: In acidic solutions, the benzimidazole molecule can become protonated. The resulting cation can then be electrostatically attracted to the negatively charged metal surface (due to adsorbed anions like Cl⁻), a form of physisorption. researchgate.net

Studies on similar compounds have shown that their adsorption behavior often conforms to the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.orgnih.govresearchgate.netresearchgate.net The long dodecyl chain contributes to the protective layer by creating a hydrophobic barrier, further preventing contact with the corrosive aqueous solution. daneshyari.com

Electrochemical and weight loss studies have demonstrated that benzimidazole derivatives are highly effective corrosion inhibitors for steel in strong acidic media, such as 1 M hydrochloric acid (HCl). nih.govacs.orgnih.gov The inhibition efficiency (IE) of these compounds increases with their concentration, as more molecules become available to cover the metal surface. acs.orgacs.org

Research on compounds structurally similar to this compound has shown exceptionally high protection levels. For instance, 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole achieved an inhibition efficiency of 95.4% at a concentration of 1x10⁻³ M in 1.0 M HCl. nih.govrsc.org These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.govelectrochemsci.org

The following table presents representative data from studies on benzimidazole derivatives, illustrating their high efficiency as corrosion inhibitors in acidic media.

| Inhibitor Compound | Concentration | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | 1 × 10⁻³ M | 1.0 M HCl | 95.4% | nih.gov |

| A 5-methoxy-substituted benzimidazole derivative (MSB) | 1 × 10⁻³ M | 1 M HCl | 95% | researchgate.net |

| A benzimidazole derivative (B3) | 10 mM | 1.0 M HCl | 95.9% | nih.gov |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) | 10 mM | 0.5 M H₂SO₄ | 95.2% | electrochemsci.org |

| A 6-methoxy-substituted benzimidazole derivative (MSBP) | 1 × 10⁻³ M | 1 M HCl | 98% | peacta.org |

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of 2-alkylthio-benzimidazole derivatives has traditionally involved multi-step processes. Future research will likely focus on developing more sustainable and efficient synthetic routes, aligning with the principles of green chemistry. Key areas of exploration include the adoption of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for benzimidazole (B57391) derivatives. medcraveonline.comnih.gov The use of eco-friendly solvents such as water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG-600), or even solvent-free conditions, represents another promising avenue. researchgate.netorgchemres.org

Furthermore, the development and application of heterogeneous, recyclable catalysts are critical for enhancing the sustainability of the synthesis of 2-(Dodecylsulfanyl)-1H-benzimidazole. Nanoparticle-based catalysts, such as those utilizing zinc oxide (ZnO) or copper(II) supported on alginate hydrogels, have demonstrated high efficacy in synthesizing the benzimidazole core. nih.govresearchgate.net These catalysts offer advantages like mild reaction conditions, high yields, and ease of separation and reuse, making them economically and environmentally attractive. nih.gov One-pot multicomponent reactions, which combine several steps into a single operation, will also be crucial for improving atom economy and reducing waste. rsc.org

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Conventional Heating | Traditional reflux in organic solvents. | Well-established procedures. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Reduced reaction times (minutes vs. hours), higher yields, cleaner reactions. | medcraveonline.comnih.gov |

| Ultrasonic Irradiation | Use of high-frequency sound waves. | Enhanced reaction rates, use of green solvents like water. | orgchemres.org |

| Catalysis with Nanoparticles (e.g., Cu(II)-alginate, ZnO) | Heterogeneous catalysis under mild conditions. | High efficiency, catalyst recyclability, environmentally friendly. | nih.govresearchgate.net |

| Solvent-Free Grinding | Physical grinding of reactants, sometimes with mild heating. | Eliminates solvent use, high atom economy, simple procedure. | researchgate.net |

Advanced Computational Approaches for Predictive Modeling and Ligand Design

In silico methodologies are indispensable tools for accelerating drug discovery and materials science research. For this compound, advanced computational approaches can provide profound insights into its potential biological activities and guide the rational design of novel analogues. Molecular docking studies can be employed to predict the binding modes and affinities of the compound against a wide array of biological targets, such as protein kinases, enzymes involved in microbial cell wall synthesis, or parasitic proteins. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and accurate picture of the molecular interactions. nih.govtandfonline.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build predictive models that correlate specific structural features of benzimidazole derivatives with their biological activities. medcraveonline.com These models, in conjunction with in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, can be used to optimize the dodecylsulfanyl chain and other parts of the molecule to enhance efficacy and drug-like properties before committing to synthetic efforts. nih.govnih.gov

| Computational Technique | Primary Application | Research Goal | References |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and orientation of a ligand to a target protein. | Identify potential biological targets; guide lead optimization. | nih.govtandfonline.com |

| Molecular Dynamics (MD) Simulation | Simulating the movement and interaction of atoms and molecules over time. | Evaluate the stability of ligand-protein complexes. | nih.govtandfonline.com |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. | Design new derivatives with improved potency. | medcraveonline.com |